molecular formula C23H20FN5OS2 B3007597 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 1184973-29-2

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B3007597
CAS No.: 1184973-29-2
M. Wt: 465.57
InChI Key: SIKPNKDPTGDSNH-UHFFFAOYSA-N
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Description

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C23H20FN5OS2 and its molecular weight is 465.57. The purity is usually 95%.
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Scientific Research Applications

Src Kinase Inhibition and Anticancer Activity

Research on thiazolyl N-benzyl-substituted acetamide derivatives, similar in structure to the compound , has shown that these compounds can inhibit Src kinase, a protein involved in the regulation of cellular processes such as proliferation, differentiation, and survival. The inhibition of Src kinase activity has been associated with anticancer effects. For instance, specific derivatives have shown to inhibit cell proliferation in various cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia, indicating potential applications in cancer research and therapy (Fallah-Tafti et al., 2011).

Antibacterial Activity

Compounds with structural features similar to the queried compound have been synthesized and evaluated for their antibacterial activity. This includes a range of N-substituted acetamide derivatives that were tested against various bacterial strains. The research in this area suggests potential applications of such compounds in developing new antibacterial agents, which could be valuable in addressing antibiotic resistance issues (Singh et al., 2010).

Anti-Lung Cancer Activity

Fluoro-substituted compounds, which share some structural similarities with the target compound, have been investigated for their anti-lung cancer activities. These studies have led to the identification of compounds that show anticancer activity at low concentrations compared to standard drugs, indicating their potential as lead compounds for lung cancer treatment (Hammam et al., 2005).

Future Directions

Future research could focus on synthesizing this compound and evaluating its potential biological activities. Given the activities observed in structurally similar compounds, it may be worthwhile to investigate its potential as an anticancer or antimicrobial agent .

Properties

IUPAC Name

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5OS2/c24-18-7-5-15(6-8-18)11-25-19(30)13-31-22-20-21(26-14-27-22)28-23(32-20)29-10-9-16-3-1-2-4-17(16)12-29/h1-8,14H,9-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKPNKDPTGDSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C(=NC=N4)SCC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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